2,5-Dichloro-4-(trifluoromethyl)toluene
Description
Properties
IUPAC Name |
1,4-dichloro-2-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-7(10)5(3-6(4)9)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONFPGSUSOWPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Trichloromethylation of 2,5-Dichlorotoluene
In a 500 mL four-neck flask equipped with agitation and temperature control, 2,5-dichlorotoluene undergoes electrophilic substitution using carbon tetrachloride (CCl₄) and aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at 50–60°C for 2 hours, producing 2,5-dichloro-4-trichloromethyltoluene as a key intermediate.
Critical Parameters:
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Molar ratio of AlCl₃ to substrate: 1.67:1
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Solvent-to-substrate ratio (CCl₄): 6.7:1 by mass
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Post-reaction hydrolysis with ice-water removes excess AlCl₃, yielding 77–85% crude product (GC purity).
Table 1: Friedel-Crafts Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | <±2% variation |
| Catalyst Loading | 1.6–1.7 eq AlCl₃ | Linear increase |
| Reaction Time | 2–2.5 hours | Plateau after 2h |
Post-hydrolysis, the organic phase undergoes alkaline washing (5% NaOH) and drying with anhydrous CaCl₂ before solvent removal under reduced pressure.
Hydrofluoric Acid-Mediated Fluorination
The trichloromethyl intermediate reacts with anhydrous hydrofluoric acid (HF) in a high-pressure reactor at 70–80°C under 0.8–1.2 MPa pressure. This exothermic reaction replaces chlorine atoms with fluorine via nucleophilic substitution, generating 2,5-dichloro-4-trifluoromethyltoluene.
Reaction Dynamics:
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HF-to-substrate ratio: 5.8:1 by mass
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Reaction completion indicated by cessation of HCl off-gassing (3–3.5 hours)
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Crude product (75–83% purity) contaminated with 15–22% 2,5-dichloro-3-trifluoromethyltoluene isomer.
Separation Protocol:
Fractional distillation at reduced pressure exploits the 8°C boiling point difference between isomers (202°C vs. 194°C), achieving >99.6% purity at 98% recovery.
Catalytic Hydrogenation for Dechlorination
Pd/C (10% loading) catalyzes hydrogenolysis of residual chlorines under 0.8–1.2 MPa H₂ at 85–95°C in methanol. Triethylamine serves as an acid scavenger, preventing catalyst poisoning.
Performance Metrics:
-
Hydrogen uptake completes within 4–6 hours
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Final product isolated via solvent stripping and vacuum distillation
Table 2: Hydrogenation Process Variables
| Variable | Effect on Reaction Efficiency |
|---|---|
| H₂ Pressure >1.2 MPa | Marginal yield improvement |
| Temperature >95°C | Increased side reactions |
| Catalyst Reuse | 5 cycles with <3% yield loss |
Process Intensification and Yield Maximization
Industrial implementations employ continuous-flow reactors for the Friedel-Crafts stage, reducing batch cycle times by 40%. In-line GC monitoring enables real-time adjustment of HF feed rates during fluorination, minimizing isomer formation.
Economic Considerations:
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Raw material costs dominated by HF (58%) and Pd/C (23%)
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Waste stream treatment accounts for 15% of operating expenses
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Overall process atom economy: 81%
Analytical Characterization and Quality Assurance
GC-MS and NMR (¹H/¹³C) confirm structural integrity. Key spectroscopic signatures include:
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¹⁹F NMR: -62.3 ppm (CF₃ quartet, J = 12.1 Hz)
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GC retention time: 14.7 min (HP-5 column)
Specification limits for industrial-grade material require <0.1% isomer content and <50 ppm residual Pd.
Comparative Evaluation of Trifluoromethylation Strategies
While radical trifluoromethylation using CF₃SO₂Na enables direct functionalization, the HF-mediated route remains preferred for 2,5-dichloro-4-(trifluoromethyl)toluene due to:
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Lower reagent costs ($12/kg vs. $310/kg for CF₃SO₂Na)
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Higher functional group tolerance
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Established infrastructure for HF handling
Chemical Reactions Analysis
2,5-Dichloro-4-(trifluoromethyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
2,5-Dichloro-4-(trifluoromethyl)toluene has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules, making this compound a valuable intermediate in drug synthesis.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to disrupt biological processes in target organisms.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(trifluoromethyl)toluene depends on its application. In pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of drug molecules to their targets by increasing lipophilicity and metabolic stability . In agrochemicals, the compound can interfere with essential biological pathways in pests, leading to their elimination .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,5-Dichloro-4-(trifluoromethyl)toluene with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Chlorfluazuron (C₂₀H₉Cl₃F₅N₃O₃)
- Structure : Chlorfluazuron is a benzamide derivative with a pyridinyloxy-phenyl backbone. Key substituents include chlorine atoms at the 3,5-positions, a trifluoromethyl group on a pyridine ring, and a difluorobenzamide moiety .
- Key Differences : Unlike the toluene core of the target compound, chlorfluazuron features a benzamide scaffold linked to a pyridine ring. The additional nitrogen atoms and amide group enhance hydrogen-bonding capacity, influencing its bioactivity.
- Applications: Chlorfluazuron is a potent insect growth regulator, disrupting chitin synthesis in pests.
Lufenuron (C₁₇H₈Cl₂F₈N₂O₃)
- Structure: Lufenuron, a benzoylurea insecticide, contains a 2-chloro-4-(trifluoromethyl)phenoxy group attached to a difluorobenzamide backbone .
- Key Differences: The phenoxy group in Lufenuron introduces steric bulk and additional electronegativity, while the urea linkage (-NH-C(=O)-NH-) enhances binding affinity to insect-specific proteins.
- Applications : Lufenuron is widely used in agriculture and veterinary medicine to control flea larvae and other pests. Its efficacy stems from its ability to inhibit chitin deposition, a mechanism enabled by its benzamide-urea hybrid structure .
3,5-Dichloro-4-(trifluoromethyl)toluene
- Structure : This positional isomer of the target compound has chlorine substituents at the 3- and 5-positions instead of 2- and 5-.
- Such positional variations can significantly impact solubility and metabolic stability.
2,4-Dichloro-5-(trifluoromethyl)toluene
- Structure: Another positional isomer with chlorine at 2- and 4-positions.
- Key Differences : The proximity of the 2-chloro and 4-CF₃ groups creates steric crowding, which may reduce synthetic accessibility compared to the target compound.
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent Position Effects :
- Chlorine at ortho positions (e.g., 2-Cl in the target compound) increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to meta-substituted analogs .
- Trifluoromethyl groups enhance lipophilicity (log P), improving membrane permeability in agrochemical derivatives .
Synthetic Challenges :
- The synthesis of 2,5-Dichloro-4-(trifluoromethyl)toluene likely involves regioselective chlorination of 4-(trifluoromethyl)toluene, requiring precise temperature control to avoid isomerization .
Biological Activity :
- Benzamide derivatives (e.g., chlorfluazuron, Lufenuron) exhibit higher insecticidal activity than toluene-based analogs due to their ability to bind insect chitin synthase enzymes .
Q & A
Q. Table 1: Common Analytical Techniques for Structural Validation
| Technique | Application | Key Observations |
|---|---|---|
| ¹H NMR | Aromatic proton environment | δ 7.2–7.8 ppm (split peaks for Cl) |
| ¹³C NMR | CF₃ and Cl substitution effects | δ 110–125 ppm (CF₃), δ 135–140 (C-Cl) |
| X-ray | Molecular conformation | C–Cl bond length: 1.72–1.78 Å |
| GC-MS | Purity and fragmentation patterns | m/z 215.98 (M⁺) |
Q. Table 2: Key Computational Parameters for Reactivity Prediction
| Parameter | Value/Model | Relevance |
|---|---|---|
| Basis Set | 6-311+G(d,p) | Electron correlation accuracy |
| Solvent Model | PCM (ε = 4.8 for toluene) | Solvation effects |
| Fukui Index | f⁻ > f⁺ at C-4 | Electrophilic attack site |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
